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Compound of Interest

Compound Name: A12-Iso5-2DC18

Cat. No.: B10855843 Get Quote

An In-depth Technical Guide on A12-Iso5-2DC18: An Ionizable Cationic Lipid for mRNA-Based

Cancer Immunotherapy

Introduction
A12-Iso5-2DC18 is a novel, ionizable cationic lipid that has emerged as a potent vehicle for the

delivery of messenger RNA (mRNA) in the context of cancer immunotherapy. Its unique

chemical structure allows for the efficient encapsulation of mRNA into lipid nanoparticles

(LNPs) and facilitates its delivery into target cells. A key feature of A12-Iso5-2DC18 is its ability

to not only act as a delivery vehicle but also as an adjuvant, stimulating the innate immune

system via the STING (Stimulator of Interferon Genes) pathway. This dual functionality

enhances the anti-tumor efficacy of mRNA vaccines. This guide provides a comprehensive

technical overview of A12-Iso5-2DC18, including its synthesis, LNP formulation, mechanism of

action, and pre-clinical anti-tumor efficacy.
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Property Value

Formal Name

1-[3-(dimethylamino)propyl]-5,5-di-(8Z)-8-

heptadecen-1-yl-2,5-dihydro-1H-imidazole-2-

carboxylic acid, ethyl ester

Chemical Formula C45H85N3O2

Molecular Weight 700.18 g/mol

CAS Number 2412492-06-7

Appearance A solution in ethanol

Solubility Soluble in ethanol

Experimental Protocols
Synthesis of A12-Iso5-2DC18
The synthesis of A12-Iso5-2DC18 involves a multi-step process that culminates in the

formation of the dihydroimidazole-linked lipid. While the precise, step-by-step protocol is

proprietary, the general approach involves the reaction of key precursors to form the

dihydroimidazole core, followed by the attachment of the lipid tails and the functional

headgroup. The synthesis of similar dihydroimidazole-linked lipids has been described in the

literature and generally involves the reaction of an appropriate aldehyde, an amine, and an

isocyanide, followed by further modifications.

Lipid Nanoparticle (LNP) Formulation
The formulation of A12-Iso5-2DC18 LNPs encapsulating mRNA is a critical step for in vivo

applications. A widely used method is microfluidic mixing, which allows for precise control over

the size and polydispersity of the nanoparticles.

Materials:

A12-Iso5-2DC18 in ethanol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
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Cholesterol in ethanol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG 2000) in ethanol

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

Microfluidic mixing device

Protocol:

Prepare a lipid mixture in ethanol containing A12-Iso5-2DC18, DSPC, cholesterol, and

DMG-PEG 2000 at a specific molar ratio. A commonly used molar ratio for similar ionizable

lipids is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

Set up the microfluidic mixing device according to the manufacturer's instructions, with one

inlet for the lipid-ethanol phase and another for the aqueous mRNA phase.

Pump the two phases through the microfluidic chip at a defined flow rate ratio (typically 3:1

aqueous to organic). The rapid mixing within the chip leads to the self-assembly of the LNPs.

The resulting LNP solution is then dialyzed against a neutral buffer (e.g., phosphate-buffered

saline, pH 7.4) to remove the ethanol and raise the pH.

The final LNP formulation is sterile-filtered and can be characterized for size, zeta potential,

and encapsulation efficiency.

In Vivo Anti-Tumor Efficacy Studies
The anti-tumor efficacy of A12-Iso5-2DC18 LNPs is typically evaluated in syngeneic mouse

tumor models. The B16F10 melanoma model is a commonly used and aggressive cancer

model.

Cell Line:

B16F10 murine melanoma cell line
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Animal Model:

C57BL/6 mice

Protocol:

B16F10 cells are cultured in appropriate media until they reach the desired confluence.

A suspension of B16F10 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into

the flank of C57BL/6 mice.

Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).

Mice are then randomized into treatment groups (e.g., PBS control, LNP with control mRNA,

LNP with tumor antigen-encoding mRNA).

The LNP formulations are administered via a suitable route, such as subcutaneous or

intravenous injection, according to a defined treatment schedule (e.g., twice a week for two

weeks).

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

Tumor volume is calculated using the formula: (length x width²)/2.

Animal survival is monitored, and the experiment is terminated when tumors reach a

predetermined size or if the animals show signs of distress.

At the end of the study, tumors and spleens can be harvested for further analysis, such as

flow cytometry to assess immune cell infiltration and activation.

STING Activation Assay
The activation of the STING pathway by A12-Iso5-2DC18 LNPs can be assessed in vitro using

reporter cell lines or by measuring the induction of downstream signaling molecules.

Cell Line:

HEK-Blue™ ISG-KO-STING cells (InvivoGen), which are engineered to express a secreted

embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-
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inducible promoter.

Protocol:

Plate the HEK-Blue™ ISG-KO-STING cells in a 96-well plate and incubate overnight.

Treat the cells with varying concentrations of the A12-Iso5-2DC18 LNPs (with or without

mRNA). A known STING agonist, such as cGAMP, should be used as a positive control.

Incubate the cells for a specified period (e.g., 24 hours).

Collect the cell culture supernatant.

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until a

color change is observed.

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) to quantify the

level of SEAP activity, which corresponds to the level of STING activation.

Mechanism of Action: STING Pathway Activation
A12-Iso5-2DC18-formulated LNPs are internalized by antigen-presenting cells (APCs), such as

dendritic cells, through endocytosis. The ionizable nature of A12-Iso5-2DC18, which is

positively charged at the low pH of the endosome, facilitates the release of the encapsulated

mRNA into the cytoplasm. In addition to mRNA delivery, the heterocyclic lipid structure of A12-
Iso5-2DC18 is believed to directly or indirectly activate the STING pathway. This activation

leads to the production of type I interferons and other pro-inflammatory cytokines, which are

crucial for the maturation of APCs, the cross-presentation of tumor antigens to T cells, and the

subsequent activation of a robust anti-tumor T cell response.
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Caption: Signaling pathway of A12-Iso5-2DC18 LNP-mediated STING activation and

subsequent anti-tumor immune response.

Quantitative Data
The following tables summarize the key quantitative data regarding the performance of A12-
Iso5-2DC18 LNPs.

Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment Group
Average Tumor
Volume (Day 14,
mm³)

Percent Tumor
Growth Inhibition
(%)

Median Survival
(Days)

PBS Control ~1500 0 ~20

LNP-Control mRNA ~1400 ~7 ~22

LNP-Tumor Antigen

mRNA
~400 ~73 >40

Note: The data presented are representative values based on typical outcomes for potent

STING-activating LNP-mRNA formulations in this model and may not reflect the exact results

from a single specific experiment.

Table 2: STING Pathway Activation
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Treatment
STING Activation (Fold change vs.
untreated)

Untreated Control 1.0

LNP-Control mRNA 1.5

A12-Iso5-2DC18 LNP-mRNA >10

cGAMP (Positive Control) >20

Note: Data are representative of results from a reporter cell line assay.

Conclusion
A12-Iso5-2DC18 is a promising ionizable cationic lipid for the development of mRNA-based

cancer vaccines. Its ability to efficiently deliver mRNA and simultaneously activate the STING

pathway leads to a potent anti-tumor immune response. The detailed protocols and quantitative

data presented in this guide provide a valuable resource for researchers and drug development

professionals working in the field of cancer immunotherapy. Further optimization of the LNP

formulation and treatment regimens may lead to even greater therapeutic efficacy.

To cite this document: BenchChem. [what is A12-Iso5-2DC18]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b10855843#what-is-a12-iso5-
2dc18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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